An In-depth Technical Guide to 2-Methoxy-4-methylbenzoyl Chloride: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 2-Methoxy-4-methylbenzoyl Chloride: Synthesis, Reactivity, and Applications
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methoxy-4-methylbenzoyl chloride, a specialized acylating agent of interest to researchers in synthetic chemistry and drug development. While this compound is not widely cataloged as a commercial product, this document details its logical synthesis from its known precursor, 2-Methoxy-4-methylbenzoic acid (CAS No. 704-45-0)[1][2][3]. We will explore the fundamental principles of its synthesis, its expected reactivity based on mechanistic insights, and its potential applications as a versatile chemical building block.
Core Compound Identification and Physicochemical Properties
The primary challenge for researchers is the lack of a dedicated CAS number and extensive experimental data for 2-Methoxy-4-methylbenzoyl chloride itself. Therefore, a logical starting point is the characterization of its immediate precursor, which is commercially available.
Precursor: 2-Methoxy-4-methylbenzoic Acid
This substituted benzoic acid serves as the foundational starting material for the synthesis of the target acyl chloride. Its properties are well-documented and summarized below.
| Property | Value | Source |
| CAS Number | 704-45-0 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 308.7°C at 760 mmHg | [1] |
| Density | ~1.168 g/cm³ | [1] |
| Flash Point | 125.6°C | [1] |
Target: 2-Methoxy-4-methylbenzoyl Chloride (Anticipated Properties)
The properties of the target compound can be reliably predicted based on its chemical structure and the known characteristics of related acyl chlorides.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₉H₉ClO₂ | Based on conversion of -COOH to -COCl |
| Molecular Weight | 184.62 g/mol | Based on atomic weights |
| Appearance | Colorless to pale yellow liquid/solid | Typical for benzoyl chlorides |
| Odor | Pungent, acrid | Characteristic of reactive acyl halides |
| Reactivity | Highly reactive, moisture-sensitive | The acyl chloride group is a strong electrophile |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene); Reacts with protic solvents (water, alcohols) | Standard for acyl chlorides[4] |
Synthesis of 2-Methoxy-4-methylbenzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a cornerstone reaction in organic synthesis. The most direct and common method involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The thionyl chloride route is robust, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Causality in Reagent Selection
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Thionyl Chloride (SOCl₂): Chosen for its high efficiency and the convenient removal of byproducts. It is often used in excess to drive the reaction to completion.
-
Solvent: An inert, aprotic solvent like toluene or dichloromethane (DCM) is typically used to prevent unwanted side reactions. The reaction can sometimes be run neat in excess thionyl chloride.
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Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate, which is a more potent acylating agent.
Experimental Protocol: Chlorination with Thionyl Chloride
This protocol is a validated, general procedure adapted for the specific precursor.[5][6]
Step 1: Reaction Setup
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add 2-Methoxy-4-methylbenzoic acid (1.0 eq).
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Add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq). Alternatively, use an inert solvent like toluene.
Step 2: Reaction Execution
-
If using a catalyst, add a few drops of DMF.
-
Slowly heat the reaction mixture to reflux (approximately 79°C for neat SOCl₂).
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
Step 3: Work-up and Purification
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to use a vacuum setup that is resistant to acidic vapors.
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The resulting crude 2-Methoxy-4-methylbenzoyl chloride, typically an oil, can be purified by vacuum distillation to yield the final product.
Caption: General reactivity via nucleophilic acyl substitution.
Potential Applications in Drug Development and Research
While direct applications of this specific molecule are not documented, its structure suggests significant potential as an intermediate in several research areas, analogous to related compounds. [7][8]
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Fragment-Based Drug Discovery: As a reactive building block, it can be used to synthesize libraries of novel amides and esters. These libraries are essential for screening against biological targets to identify new lead compounds.
-
Agrochemical Synthesis: Isomers such as 2-methyl-3-methoxybenzoyl chloride are critical intermediates in the production of modern insecticides like Methoxyfenozide. [6]This highlights the utility of this substitution pattern in creating biologically active molecules.
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Fine Chemical Synthesis: It can serve as a starting material for more complex molecules where the 2-methoxy-4-methylbenzoyl moiety is a key structural feature.
Safety, Handling, and Storage
As with all acyl chlorides, 2-Methoxy-4-methylbenzoyl chloride must be handled with significant care.
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Hazards: The compound is expected to be corrosive and cause severe skin burns and eye damage. [4]It is a lachrymator (causes tears) and is harmful if inhaled. Upon contact with moisture, it releases corrosive hydrogen chloride gas.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory.
-
Handling: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. All glassware must be thoroughly dried before use.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water, alcohols, bases, and oxidizing agents. [7]
References
-
2-METHOXY-4-METHYLBENZOIC ACID . Thoreauchem. [Link]
- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
-
2-Methoxy Benzoyl Chloride . Shree Sulphurics. [Link]
-
Synthesis of 2-methylbenzoyl chloride . PrepChem.com. [Link]
Sources
- 1. 2-methoxy-4-methylbenzoic acid | 704-45-0 [chemnet.com]
- 2. buy 2-Methoxy-4-methylbenzoic acid,2-Methoxy-4-methylbenzoic acid suppliers,manufacturers,factories [hisunnychem.com]
- 3. 2-METHOXY-4-METHYLBENZOIC ACID-704-45-0 - Thoreauchem [thoreauchem.com]
- 4. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
